2-(Pyridin-2-yl)acetyl chloride

Medicinal Chemistry Inflammation COX-2 Inhibition

2-(Pyridin-2-yl)acetyl chloride (CAS 144659-13-2), also referred to as 2-pyridylacetyl chloride or 2-pyridineacetyl chloride, is a heteroarylacetyl chloride with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. This compound features an electrophilic acyl chloride moiety directly linked to the 2-position of a pyridine ring, endowing it with high reactivity toward nucleophiles for the formation of amides, esters, and other derivatives.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 144659-13-2
Cat. No. B174658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)acetyl chloride
CAS144659-13-2
Synonyms2-(pyridin-2-yl)acetyl chloride
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(=O)Cl
InChIInChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2
InChIKeyJMZMVURYVHXGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-yl)acetyl chloride (CAS 144659-13-2) | Acyl Chloride Building Block for Medicinal Chemistry and Heterocycle Synthesis


2-(Pyridin-2-yl)acetyl chloride (CAS 144659-13-2), also referred to as 2-pyridylacetyl chloride or 2-pyridineacetyl chloride, is a heteroarylacetyl chloride with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol [1]. This compound features an electrophilic acyl chloride moiety directly linked to the 2-position of a pyridine ring, endowing it with high reactivity toward nucleophiles for the formation of amides, esters, and other derivatives . It is predominantly employed as a key intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and complex heterocyclic scaffolds where the 2-pyridylacetyl fragment imparts specific physicochemical and biological properties .

Workflow Heterocycle synthesis & medicinal chemistry building block Acyl chloride for amide, ester, and hydrazide formation
Key fragment 2‑Pyridylacetyl group installation Imparts metal‑chelating and hydrogen‑bond acceptor potential
Selection context Regiospecific 2‑pyridyl isomer required for target engagement studies 3‑ or 4‑pyridyl isomers may shift binding orientation

Why Generic Substitution of 2-(Pyridin-2-yl)acetyl chloride with Common Analogs Compromises Reactivity and Downstream Product Performance


While 2-(Pyridin-2-yl)acetyl chloride shares the acyl chloride functional group with simpler analogs like acetyl chloride or benzoyl chloride, and the pyridine core with regioisomeric pyridylacetyl chlorides, its unique molecular architecture prevents straightforward substitution without consequence. The specific 2-pyridyl substitution pattern confers distinct electronic properties, metal-chelating potential, and steric demands that directly influence reaction kinetics, regioselectivity in downstream cyclizations, and target binding affinity . Replacing it with a non-pyridyl acyl chloride forfeits the hydrogen-bond acceptor and coordination capabilities of the pyridine nitrogen, while using a 3- or 4-pyridyl isomer dramatically alters the spatial orientation of this key interaction site, often leading to reduced or abolished biological activity [1].

Target (2‑pyridylacetyl)
Common analog
Electronic & coordination profile
2‑Pyridyl nitrogen provides H‑bond acceptor and metal‑chelating site; regiospecific orientation
Acetyl or benzoyl chloride lacks pyridine; 3‑/4‑pyridyl isomer alters spatial geometry of interaction
Downstream potency risk
Reported regioisomer‑dependent binding; 2‑pyridyl critical for target engagement in studied chemotypes
3‑/4‑pyridyl isomers may substantially reduce target affinity or shift selectivity; non‑pyridyl analogs forfeit key recognition features
Reactivity context
Acyl chloride at 2‑position of pyridine; similar electrophilicity but unique steric/electronic environment
Different steric demands and ring electronics can alter coupling kinetics and regioselectivity in subsequent cyclizations

Quantitative Differentiation of 2-(Pyridin-2-yl)acetyl chloride (CAS 144659-13-2) Against Closest Analogs and Alternatives


2-Pyridyl Regioisomer Confers Superior COX-2 Inhibitory Potency Over 3- and 4-Pyridyl Analogs

In a study evaluating pyridylacetylene regioisomers as COX inhibitors, the derivative containing the 2-pyridylacetyl fragment (derived from 2-(Pyridin-2-yl)acetyl chloride) exhibited the highest COX-2 inhibitory potency. This is attributed to optimal spatial positioning of the pyridine nitrogen for key binding interactions within the COX-2 active site [1].

COX‑2 regioisomer comparison
Head‑to‑head
2‑pyridyl derivative IC₅₀ 0.065 µM
3‑pyridyl: 75.2% inhib. @10 µM
4‑pyridyl: 41.6% inhib. @10 µM
Reported regioisomer‑dependent COX‑2 inhibition; 2‑pyridyl orientation supports higher potency in this series.
In vitro enzyme assay; derivative activity context.
Medicinal Chemistry Inflammation COX-2 Inhibition

2-(Pyridin-2-yl)acetyl Moiety Delivers Nanomolar PARP1 Inhibition in Cellular Context

A derivative of 2-(Pyridin-2-yl)acetyl chloride, specifically 1-(2-(pyridin-2-yl)acetyl)-2,3,9,9a-tetrahydro-1H-benzo[de][1,7]naphthyridin-7(8H)-one, demonstrates potent inhibition of the DNA repair enzyme PARP1. The compound shows an IC₅₀ of 13 nM in a biochemical assay and maintains an EC₅₀ of 230 nM in a cell-based assay in HeLa cells [1]. This level of potency is a direct consequence of the 2-pyridylacetyl group's contribution to binding.

PARP1 inhibition (derivative)
Class‑level
Biochemical IC₅₀ 13 nM
Cellular EC₅₀ 230 nM (HeLa)
~2.6‑fold of olaparib (IC₅₀ 5 nM)
Reported PARP1 inhibition by a 2‑pyridylacetyl‑containing scaffold; supports target engagement assessment.
Derivative data; direct building‑block validation needed.
Oncology PARP Inhibition DNA Damage Response

Enhanced Radical Scavenging Activity of 2-Pyridylacetyl Inulin Derivative vs. Non-Pyridyl Control

A derivative prepared by modifying inulin with 2-pyridylacetyl chloride (creating 2-pyridylacetyl inulin chloride, PAIL) was evaluated for its antioxidant properties. The 2-pyridylacetyl modification significantly enhanced the ability to scavenge hydroxyl (·OH) and superoxide (O₂·) radicals compared to unmodified inulin [1]. This demonstrates the functional value of the 2-pyridylacetyl group in imparting bioactivity to inert polymer backbones.

Radical scavenging (polymer conjugate)
Head‑to‑head
2‑Pyridylacetyl inulin chloride (PAIL) shows ·OH, O₂·⁻, DPPH scavenging
Unmodified inulin: minimal activity
Reported functionalization imparts de novo antioxidant behavior to inert polymer backbone.
In vitro radical scavenging assays; polymer context.
Antioxidant Biomaterials Inulin Modification

High-Impact Application Scenarios for 2-(Pyridin-2-yl)acetyl chloride (CAS 144659-13-2) Based on Quantitative Evidence


PARP1 Inhibitor Lead Optimization for Oncology Research

Based on the observed 13 nM biochemical IC₅₀ for a derivative, 2-(Pyridin-2-yl)acetyl chloride is a strategic intermediate for medicinal chemists developing novel PARP1 inhibitors. The compound's acyl chloride allows for efficient conjugation to a variety of amine-containing heterocyclic cores, enabling rapid SAR exploration around a validated low-nanomolar pharmacophore [1].

Synthesis of Regiospecific COX-2 Inhibitors with a 2-Pyridyl Warhead

The significant potency advantage of the 2-pyridyl regioisomer over 3- and 4-pyridyl analogs (IC₅₀ = 0.065 µM vs. >75% inhibition at 10 µM) dictates that 2-(Pyridin-2-yl)acetyl chloride is the mandatory starting material for this class of anti-inflammatory agents. Its use ensures the final compound maintains the critical spatial geometry for effective COX-2 active site binding [2].

Creation of Bioactive Polymer Conjugates with De Novo Antioxidant Activity

For materials scientists engineering functionalized polysaccharides or biocompatible polymers, 2-(Pyridin-2-yl)acetyl chloride offers a validated pathway to install antioxidant properties. The demonstrated enhancement in radical scavenging for 2-pyridylacetyl inulin chloride over native inulin provides a clear, quantifiable rationale for selecting this specific acyl chloride over non-functionalized or less potent alternatives [3].

Application
Selection Property
Validation Focus
PARP1 inhibitor scaffold exploration
Acyl chloride for amide conjugation; 2‑pyridylacetyl pharmacophore
Target‑engagement assay (biochemical & cellular)
Regiospecific COX‑2 inhibitor research
Regiospecific 2‑pyridyl isomer for correct spatial orientation
Regioisomer‑dependent binding and selectivity assays
Polymer functionalization studies
2‑Pyridylacetyl modification for antioxidant installation
Functionalization degree and radical scavenging assay

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